molecular formula C11H10ClNOS B15096948 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole CAS No. 55315-31-6

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole

Cat. No.: B15096948
CAS No.: 55315-31-6
M. Wt: 239.72 g/mol
InChI Key: JINGRBSUZXYBFM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiazole ring. The final step involves the chloromethylation of the thiazole ring using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), Lewis acids (AlCl3)

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Substitution: Corresponding substituted thiazoles

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced thiazole derivatives

Scientific Research Applications

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-phenyl-1,3-thiazole
  • 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole
  • 4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole

Uniqueness

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to other similar compounds.

Properties

IUPAC Name

4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINGRBSUZXYBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970642
Record name 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55315-31-6
Record name 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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